molecular formula C13H14BrN3O B213562 N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No. B213562
M. Wt: 308.17 g/mol
InChI Key: NWJLXXQMHQCAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has also been found to exhibit antioxidant and anticancer properties, which make it a promising candidate for further research.
However, one of the limitations of using N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide involves the reaction of 3-bromobenzoyl chloride with ethyl-3-methyl-1H-pyrazole-4-carboxylate in the presence of a base, followed by the addition of ammonia to yield the final product.

Scientific Research Applications

N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

Product Name

N-(3-bromophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

N-(3-bromophenyl)-1-ethyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H14BrN3O/c1-3-17-8-12(9(2)16-17)13(18)15-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,15,18)

InChI Key

NWJLXXQMHQCAJG-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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